Propyl 5-{[(2-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 5-{[(2-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a morpholine ring, and a benzoate ester, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-{[(2-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The bromophenyl group is introduced through a bromination reaction, while the morpholine ring is incorporated via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 5-{[(2-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Propyl 5-{[(2-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propyl 5-{[(2-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the morpholine ring can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Propyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
- Propyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
Uniqueness
Propyl 5-{[(2-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and fluoro- analogs. The bromine atom can influence the compound’s reactivity, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C21H23BrN2O4 |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
propyl 5-[(2-bromobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H23BrN2O4/c1-2-11-28-21(26)17-14-15(7-8-19(17)24-9-12-27-13-10-24)23-20(25)16-5-3-4-6-18(16)22/h3-8,14H,2,9-13H2,1H3,(H,23,25) |
InChI Key |
FLGHBPCPSNGDOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Br)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.